molecular formula C7H5BrIN3 B13678429 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13678429
M. Wt: 337.94 g/mol
InChI Key: ZJCMMRFGXQXLPI-UHFFFAOYSA-N
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Description

8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by iodination. The reaction is usually carried out in polar organic solvents at elevated temperatures to ensure complete cyclization and halogenation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also reduce the reaction time and minimize the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyridines, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to altered cellular responses. The presence of halogen atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
  • 8-Bromo-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a]pyridine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Comparison: Compared to these similar compounds, 8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and iodine atoms. This dual halogenation enhances its reactivity and potential for further functionalization. Additionally, the methyl group at the 3-position provides steric hindrance, influencing its biological activity and selectivity .

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

8-bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5BrIN3/c1-4-10-11-7-6(8)2-5(9)3-12(4)7/h2-3H,1H3

InChI Key

ZJCMMRFGXQXLPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2Br)I

Origin of Product

United States

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